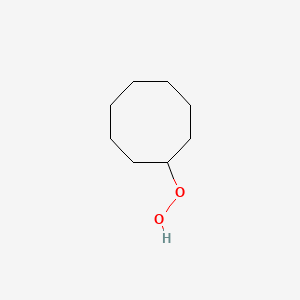
Hydroperoxide, cyclooctyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, cyclooctyl is an organic peroxide with the molecular formula C₈H₁₆O₂ It is a derivative of cyclooctane, where one hydrogen atom is replaced by a hydroperoxide group (-OOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, cyclooctyl can be synthesized through the oxidation of cyclooctane. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. For example, polyoxometalate catalysts have been used to achieve high selectivity and conversion rates . The reaction typically takes place in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) and requires careful control of the H₂O₂/cyclooctane molar ratio to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. The choice of catalyst and reaction conditions is crucial to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, cyclooctyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclooctanone and cyclooctanol.
Reduction: It can be reduced to cyclooctanol using reducing agents such as triphenylphosphine.
Decomposition: It can decompose to form cyclooctane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Triphenylphosphine.
Catalysts: Polyoxometalates, metalloporphyrins, and metallophthalocyanines.
Major Products Formed
Cyclooctanone: Formed through oxidation.
Cyclooctanol: Formed through reduction or partial oxidation.
Cyclooctane: Formed through decomposition.
Scientific Research Applications
Hydroperoxide, cyclooctyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biological Studies: It serves as a model compound to study lipid peroxidation and oxidative stress in biological systems.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for other functionalized cyclooctane derivatives.
Mechanism of Action
The mechanism of action of hydroperoxide, cyclooctyl involves the formation of free radicals. Upon decomposition, it generates cyclooctyl radicals and oxygen radicals, which can initiate chain reactions in organic substrates . These radicals can further react with other molecules, leading to oxidation or polymerization processes. The presence of catalysts can significantly influence the reaction pathways and outcomes .
Comparison with Similar Compounds
Hydroperoxide, cyclooctyl can be compared with other hydroperoxides and cyclic peroxides:
Cyclohexyl Hydroperoxide: Similar in structure but derived from cyclohexane.
tert-Butyl Hydroperoxide: A commonly used hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Derived from cumene, it is used in the production of phenol and acetone.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form free radicals make it valuable in organic synthesis, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development.
Properties
CAS No. |
5130-47-2 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
hydroperoxycyclooctane |
InChI |
InChI=1S/C8H16O2/c9-10-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 |
InChI Key |
DTMZBUVZQPKYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
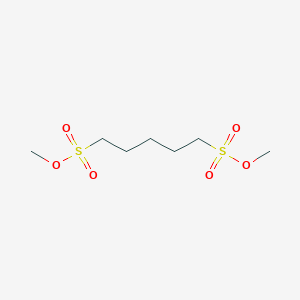
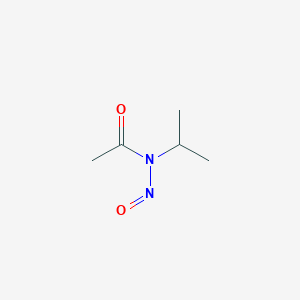
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
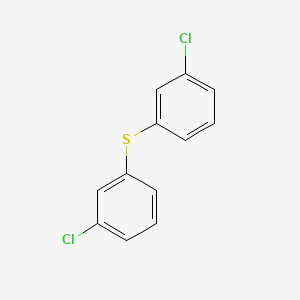

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
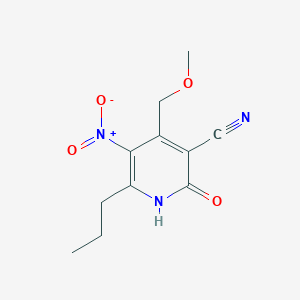
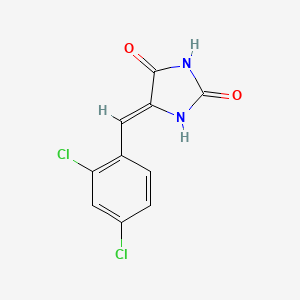
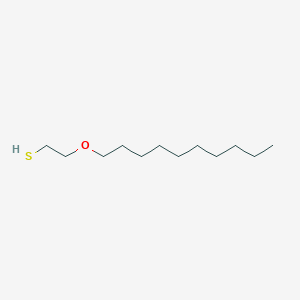
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)


